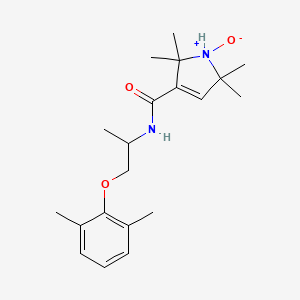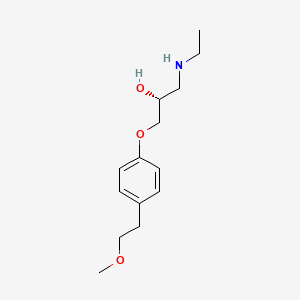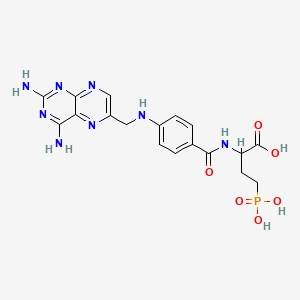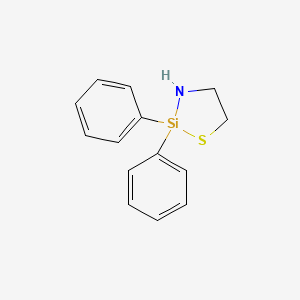
1-Thia-3-aza-2-silacyclopentane, 2,2-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Thia-3-aza-2-silacyclopentane, 2,2-diphenyl- is a heterocyclic compound with the molecular formula C14H15NSSi This compound is characterized by the presence of sulfur, nitrogen, and silicon atoms within a five-membered ring structure, along with two phenyl groups attached to the silicon atom
Méthodes De Préparation
The synthesis of 1-Thia-3-aza-2-silacyclopentane, 2,2-diphenyl- typically involves the reaction of diphenylsilane with a suitable thia-aza precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired heterocyclic ring. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods ensure consistent quality and scalability for commercial applications.
Analyse Des Réactions Chimiques
1-Thia-3-aza-2-silacyclopentane, 2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring. Common reagents for these reactions include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring.
Applications De Recherche Scientifique
1-Thia-3-aza-2-silacyclopentane, 2,2-diphenyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent or biochemical probe.
Medicine: The compound’s potential pharmacological properties are investigated for the development of new drugs or diagnostic tools.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Thia-3-aza-2-silacyclopentane, 2,2-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Thia-3-aza-2-silacyclopentane, 2,2-diphenyl- can be compared with other similar compounds, such as:
1-Thia-3-aza-2-silacyclopentane, 2,2-dimethyl-: This compound has methyl groups instead of phenyl groups, resulting in different chemical properties and reactivity.
1-Thia-3-aza-2-silacyclopentane, 2,2-diethyl-: The presence of ethyl groups affects the compound’s solubility and reactivity compared to the diphenyl derivative.
1-Thia-3-aza-2-silacyclopentane, 2,2-dipropyl-: The propyl groups introduce additional steric hindrance, influencing the compound’s chemical behavior.
Propriétés
Numéro CAS |
84260-35-5 |
|---|---|
Formule moléculaire |
C14H15NSSi |
Poids moléculaire |
257.43 g/mol |
Nom IUPAC |
2,2-diphenyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C14H15NSSi/c1-3-7-13(8-4-1)17(15-11-12-16-17)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
Clé InChI |
MOBMEEBHSLMPCP-UHFFFAOYSA-N |
SMILES canonique |
C1CS[Si](N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


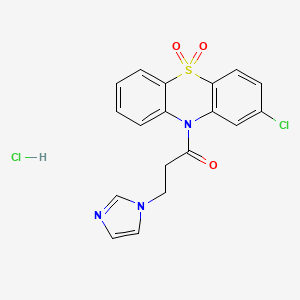


![(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol](/img/structure/B12700189.png)


